Sodium 5-sulfosalicylate Sodium 5-sulfosalicylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17578677
InChI: InChI=1S/C7H6O6S.Na/c8-6-2-1-4(14(11,12)13)3-5(6)7(9)10;/h1-3,8H,(H,9,10)(H,11,12,13);/q;+1/p-1
SMILES:
Molecular Formula: C7H5NaO6S
Molecular Weight: 240.17 g/mol

Sodium 5-sulfosalicylate

CAS No.:

Cat. No.: VC17578677

Molecular Formula: C7H5NaO6S

Molecular Weight: 240.17 g/mol

* For research use only. Not for human or veterinary use.

Sodium 5-sulfosalicylate -

Specification

Molecular Formula C7H5NaO6S
Molecular Weight 240.17 g/mol
IUPAC Name sodium;2-hydroxy-5-sulfobenzoate
Standard InChI InChI=1S/C7H6O6S.Na/c8-6-2-1-4(14(11,12)13)3-5(6)7(9)10;/h1-3,8H,(H,9,10)(H,11,12,13);/q;+1/p-1
Standard InChI Key RILRIYCWJQJNTJ-UHFFFAOYSA-M
Canonical SMILES C1=CC(=C(C=C1S(=O)(=O)O)C(=O)[O-])O.[Na+]

Introduction

Chemical Identity and Synthesis of Sodium 5-Sulfosalicylate

Molecular Composition and Nomenclature

Sodium 5-sulfosalicylate (systematic name: sodium 2-hydroxy-5-sulfobenzoate) has the molecular formula Na[(H₂Ssal)(H₂O)₂], where H₃Ssal denotes 5-sulfosalicylic acid. The anion consists of a benzene ring substituted with a hydroxyl (-OH) group at the 2-position, a sulfonate (-SO₃⁻) group at the 5-position, and a carboxylate (-COO⁻) group at the 1-position . This trifunctional ligand exhibits pH-dependent deprotonation, with the sulfonic acid group fully ionized across a broad pH range.

Synthetic Pathways

The synthesis of sodium 5-sulfosalicylate dihydrate involves the neutralization of 5-sulfosalicylic acid with sodium hydroxide in aqueous media. Marzotto et al. (2001) detailed the crystallization of the compound from water, yielding a dihydrate form stabilized by hydrogen bonds between water molecules and the sulfonate/carboxylate oxygens . Industrial-scale production typically employs stoichiometric reactions under controlled pH (4.5–7.0) to ensure selective deprotonation of the sulfonic acid group while retaining the phenolic proton .

Reaction Scheme
H3Ssal+NaOHNa[H2Ssal]+H2O\text{H}_3\text{Ssal} + \text{NaOH} \rightarrow \text{Na}[\text{H}_2\text{Ssal}] + \text{H}_2\text{O}

The product is isolated as colorless crystals via slow evaporation, with yields exceeding 85% under optimized conditions .

Structural Elucidation and Bonding Characteristics

Crystallographic Analysis

X-ray diffraction studies of sodium 5-sulfosalicylate dihydrate (1) reveal a monoclinic crystal system (space group P2₁/c) with unit cell parameters a = 7.956 Å, b = 12.873 Å, c = 13.101 Å, and β = 102.98° . The sulfonate group exhibits nearly ideal trigonal-planar geometry, with S–O bond lengths averaging 1.454 Å (Table 1) .

Table 1: Selected Bond Lengths and Angles in Sodium 5-Sulfosalicylate Dihydrate

ParameterValue (Å or °)
S(1)–O(1) (sulfonate)1.456(3)
S(1)–O(2) (sulfonate)1.455(3)
S(1)–O(3) (sulfonate)1.450(3)
C(7)–O(4) (carboxylate)1.321(5)
C(7)–O(5) (carboxylate)1.223(5)
Na–O(water)2.393–2.573
O(2)–S(1)–O(3) angle110.98(17)

The sodium ion adopts a distorted octahedral geometry, coordinated by two water molecules, two sulfonate oxygens, and two carboxylate oxygens from adjacent anions . This arrangement facilitates a three-dimensional network via Na···O interactions (2.393–2.573 Å) and hydrogen bonds between water and phenolic oxygen (O(6)–H···O(4), 2.712 Å) .

Ligand-Metal Coordination Modes

In its deprotonated form (Ssal³⁻), sodium 5-sulfosalicylate acts as a polydentate ligand. Reaction with Cu(II) sulfate in water yields the green complex Na[(H₂O)₃(Ssal)Cu(II)]·0.5H₂O (2), where Ssal³⁻ coordinates Cu(II) in a syn–syn bidentate mode via the phenolic (O(6)) and carboxylate (O(4)) oxygens . The Cu–O bond lengths (1.885–1.909 Å) indicate strong covalent interactions, while axial water molecules (Cu–O = 2.518–2.912 Å) complete a distorted octahedral geometry .

Coordination-Induced Structural Changes

  • Shortening of the phenolic C(4)–O(6) bond from 1.348 Å (free ligand) to 1.306 Å (Cu complex) .

  • Equalization of carboxylate C–O bonds (1.258–1.264 Å vs. 1.223–1.321 Å in the free ligand) .

Reactivity and Functional Applications

Metal Complexation and Catalytic Activity

Sodium 5-sulfosalicylate forms stable complexes with transition metals, including Cu(II), Fe(III), and Al(III), which are exploited in industrial catalysis and wastewater treatment . The Cu(II) complex exhibits notable stability at pH 4.5–7.0, making it suitable for redox catalysis in aqueous environments .

Analytical Chemistry Applications

Immunoassay Cross-Reactivity Data

  • TDx and RIA assays: ~100% cross-reactivity with DIG deglycosylation products.

  • ACS DIG assay: ~50% cross-reactivity due to epitope specificity.

Limitations and Methodological Considerations

The propensity of 5-sulfosalicylate derivatives to undergo pH-dependent hydrolysis or redox reactions requires careful control of reaction conditions. For instance, prolonged exposure of Cu(II) complexes to aqueous media leads to ligand dissociation and precipitation of copper oxides .

Industrial and Pharmacological Relevance

Metal Ion Sequestration

In industrial cooling systems, sodium 5-sulfosalicylate prevents scale formation by chelating Ca²⁺ and Mg²⁺ ions. Its sulfonate group enhances water solubility, allowing effective use at low concentrations (0.1–1.0 mM) .

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